Technical Whitepaper: [4-(3-Fluorooxetan-3-yl)phenyl]methanol
Technical Whitepaper: [4-(3-Fluorooxetan-3-yl)phenyl]methanol
High-Fidelity Building Block for Medicinal Chemistry & Bioisosteric Design
Executive Summary
[4-(3-Fluorooxetan-3-yl)phenyl]methanol (CAS: 1346603-88-0) represents a strategic "sp³-enriched" building block in modern drug discovery. It combines the structural rigidity of the phenyl ring with the physicochemical modulation of a 3,3-disubstituted oxetane.
This compound addresses a critical challenge in medicinal chemistry: escaping "flatland" (increasing saturation) without sacrificing metabolic stability. The 3-fluorooxetane moiety acts as a bioisostere for carbonyls, sulfoxides, or gem-dimethyl groups, offering improved aqueous solubility and reduced lipophilicity (LogD) compared to carbocyclic analogs. Uniquely, the fluorine atom at the C3 position exerts a powerful electronic effect, significantly enhancing the acid stability of the oxetane ring by lowering the basicity of the ether oxygen, thus mitigating the common liability of oxetane ring-opening in acidic media.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Core Identity
| Parameter | Detail |
| IUPAC Name | [4-(3-Fluorooxetan-3-yl)phenyl]methanol |
| CAS Number | 1346603-88-0 |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| SMILES | FC1(C2=CC=C(CO)C=C2)COC1 |
| Structural Class | 3-Fluoro-3-aryloxetane / Benzylic Alcohol |
Physicochemical Properties (Experimental & Predicted)
The following data aggregates class-typical behaviors for 3-fluoro-3-aryloxetanes.
| Property | Value / Range | Significance |
| cLogP | 1.1 – 1.6 | Optimal Lipophilicity: Lower than the corresponding gem-dimethyl analog (cLogP ~2.5), improving solubility. |
| TPSA | ~29 Ų | Permeability: Low polar surface area suggests excellent passive membrane permeability. |
| pKa (Oxetane O) | < -3.0 | Acid Stability: The fluorine atom inductively withdraws electron density, preventing protonation and subsequent ring opening. |
| H-Bond Donors | 1 (Alcohol) | Standard handle for directed interactions or functionalization. |
| H-Bond Acceptors | 2 (Alcohol + Ether) | The oxetane oxygen is a weak acceptor, often ignored in pharmacophore models unless specific interactions are targeted. |
Structural Analysis: The "Fluorine Effect"
The inclusion of fluorine at the 3-position is not merely decorative; it is a functional engineering choice that alters the reactivity landscape of the molecule.
Electronic Modulation & Stability
In non-fluorinated oxetanes (e.g., 3-phenyl-oxetane), the ether oxygen is sufficiently basic to accept a proton in acidic environments (e.g., stomach pH or acidic workups), leading to rapid ring opening to form a stable benzylic carbocation.
Mechanism of Stabilization:
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Inductive Withdrawal (-I): The highly electronegative fluorine atom (σ-bond) pulls electron density away from the C3 carbon.
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Basicity Reduction: This withdrawal propagates to the adjacent oxygen atoms, significantly lowering the pKa of the conjugate acid of the oxetane oxygen.
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Result: The activation energy required to protonate the oxygen is raised, rendering the ring kinetically stable to conditions that would destroy a simple oxetane.
Bioisosteric Utility
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vs. Gem-Dimethyl: Reduces lipophilicity (LogD) by ~1.0 unit.
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vs. Carbonyl: Mimics the dipole orientation of a ketone but lacks the electrophilic liability (no Schiff base formation).
Synthetic Pathways & Experimental Protocols
Retrosynthetic Analysis (Graphviz)
The synthesis typically proceeds via the construction of the oxetane ring on a pre-functionalized aryl halide, followed by fluorination and linker adjustment.
Caption: Figure 1. Robust synthetic workflow for the generation of [4-(3-fluorooxetan-3-yl)phenyl]methanol starting from 4-bromobenzaldehyde.
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for 3-fluoro-3-aryloxetanes (e.g., Carreira et al.).
Stage 1: Synthesis of 3-(4-(hydroxymethyl)phenyl)oxetan-3-ol Precursor
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Reagents: (4-Bromophenyl)methanol (protected as TBDMS ether), Magnesium turnings, Oxetan-3-one.
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Grignard Formation: To a flame-dried flask, add Mg turnings (1.2 equiv) and a crystal of iodine. Add a solution of the protected aryl bromide in dry THF dropwise. Reflux for 1 hour to ensure formation of the Grignard reagent.
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Addition: Cool the Grignard solution to -78°C. Add oxetan-3-one (1.2 equiv) dissolved in THF dropwise over 30 minutes.
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Workup: Warm to 0°C and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc) yields the 3-hydroxy-3-aryl oxetane intermediate.
Stage 2: Deoxyfluorination (Critical Step)
Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating; strictly maintain low temperatures.
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Setup: Dissolve the 3-hydroxy intermediate (1.0 equiv) in anhydrous DCM under Argon. Cool to -78°C.
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Fluorination: Add DAST (1.1 equiv) dropwise. Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 4 hours.
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Quench: Cool back to 0°C. Carefully quench with saturated aqueous NaHCO₃ (gas evolution!).
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Isolation: Extract with DCM. The organic layer should be washed with water and brine.
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Deprotection: If a TBDMS group was used on the alcohol, treat the crude fluoro-oxetane with TBAF (1.1 equiv) in THF for 2 hours at RT to reveal the primary alcohol.
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Final Purification: Silica gel chromatography (typically 20-40% EtOAc in Hexanes) yields the pure title compound as a white solid or viscous oil.
Reactivity & Stability Profile
Stability Decision Tree
This diagram guides the handling of the compound during library synthesis.
Caption: Figure 2. Stability profile of [4-(3-fluorooxetan-3-yl)phenyl]methanol under standard synthetic transformations.
Key Reactivity Points
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Benzylic Oxidation: The primary alcohol is readily oxidized to the corresponding benzaldehyde (using Dess-Martin Periodinane or Swern) or benzoic acid (using Pinnick oxidation). The oxetane ring survives these conditions intact.[1]
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Activation: The alcohol can be converted to a mesylate, tosylate, or bromide (using PBr₃ or CBr₄/PPh₃) to serve as an electrophile for alkylation reactions.
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Ring Opening Risks: While stable to Brønsted acids (HCl, TFA), the ring will open under strong Lewis acidic conditions (e.g., TiCl₄, BF₃·OEt₂) if heated, typically via a Type II ring opening mechanism.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
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Enamine Ltd. (2025). 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.[2]
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Barnes-Seeman, D. (2023). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Medicinal Chemistry.
